molecular formula C4H5Br B107590 3-Bromo-1-butyne CAS No. 18668-72-9

3-Bromo-1-butyne

Cat. No. B107590
CAS RN: 18668-72-9
M. Wt: 132.99 g/mol
InChI Key: PYJVGTWBTIEAMV-UHFFFAOYSA-N
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Description

3-Bromo-1-butyne is a halogenated alkyne, a class of organic compounds characterized by a carbon-carbon triple bond and a bromine atom attached to one of the carbon atoms in the chain. This compound is of interest in organic synthesis due to its reactivity, which allows it to participate in various chemical transformations, leading to the formation of more complex molecules.

Synthesis Analysis

The synthesis of 3-Bromo-1-butyne and related compounds has been explored in several studies. For instance, a method for synthesizing unsymmetrical buta-1,3-diynes, which are closely related to 3-Bromo-1-butyne, involves a cross-coupling reaction of terminal alkynes with 1-bromoalkynes using copper(I) iodide as a catalyst . Additionally, improved synthetic routes for 1-bromo-3-buten-2-one, a compound that can be used as a building block for further synthesis, have been developed, highlighting the versatility of brominated alkynes in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-butyne and its isomers has been studied using various techniques. For example, an electron diffraction study on the structure and conformational composition of 1-bromo-3-methyl-2-butene provides insights into the geometrical parameters of brominated alkenes, which can be extrapolated to understand the structure of 3-Bromo-1-butyne . Additionally, the vibrational spectra and molecular structure of organic azides derived from bromoalkynes have been investigated, further contributing to the understanding of the molecular structure of brominated alkynes .

Chemical Reactions Analysis

Brominated alkynes, such as 3-Bromo-1-butyne, are reactive intermediates that can undergo various chemical reactions. For instance, bromine-mediated cyclization of 1,4-diaryl buta-1,3-diynes has been used to construct naphthalene motifs, demonstrating the potential of brominated alkynes in cyclization reactions . Moreover, the selective bromination of anilines, phenols, and α-bromination of alkanones using a new brominating agent shows the utility of brominated compounds in selective functionalization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-butyne can be inferred from studies on similar brominated compounds. The effects of deuterium substitution on the rates of solvolysis reactions of 3-halo-3-methyl-1-butynes provide insights into the reactivity and stability of brominated alkynes . Furthermore, photoelectron-photoion coincidence studies on bromobutyne isomers, including 3-bromo-1-butyne, offer valuable information on the energetics and dissociation behavior of these compounds .

Scientific Research Applications

1. Photoionization Studies

A study by Bodi and Hemberger (2014) explored the photoionization of 3-bromo-1-butyne, among other isomers. This research focused on the dissociative photoionization channel, specifically the loss of bromine. The findings suggest that 3-bromo-1-butyne cations are not metastable and form specific ions upon losing bromine. The study provided insights into the internal energy distributions and the energetics of the samples, contributing significantly to the understanding of photoionization processes in such compounds (Bodi & Hemberger, 2014).

2. Chemical Synthesis and Reactions

Another study highlighted the use of 3-bromo-1-butyne in the synthesis of various chemical compounds. The research by Iyoda et al. (1989) demonstrated the conversion of 3-bromo-1-butyne into α-allenic alcohols, which further facilitated the synthesis of novel 1,3-butadiene derivatives. This process underlines the importance of 3-bromo-1-butyne in organic synthesis, particularly in the formation of complex organic molecules (Iyoda et al., 1989).

3. Spectroscopic Analysis

Research by Miller et al. (2005) utilized 3-bromo-1-butyne in studies related to the dissociation channels of the 1-buten-2-yl radical. Their work involved the photodissociation of 3-bromo-1-butyne and analyzing the resulting radicals and products. This study contributes to the understanding of unimolecular reaction dynamics and the spectroscopic properties of such radicals, which is crucial in fields like astrochemistry and combustion (Miller et al., 2005).

Safety And Hazards

3-Bromo-1-butyne may cause eye and skin irritation. It may be harmful if inhaled or absorbed through the skin . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJVGTWBTIEAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449088
Record name 3-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-butyne

CAS RN

18668-72-9
Record name 3-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1-butyne
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
A Bodi, P Hemberger - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
… 3-bromo-1-butyne. The lowest energy dissociative photoionization channel is Br-loss. 1-Bromo-2-butyne and 3-bromo-1-butyne … -2-butyne and 3-bromo-1-butyne form the linear CH 2 …
Number of citations: 0 pubs.rsc.org
GJ Brown, M Ellis, LR McCunn - … International Symposium on …, 2018 - ui.adsabs.harvard.edu
… In this study, the 1-butyn-3-yl radical was formed by the pyrolysis of gas-phase 3-bromo-1-butyne at temperatures of 800-1200 K. Nascent radicals were isolated in an argon marix, …
Number of citations: 0 ui.adsabs.harvard.edu
LR McCunn - 1918 - ideals.illinois.edu
… In this study, the 1-butyn-3-yl radical was formed by the pyrolysis of gas-phase 3-bromo-1-butyne at temperatures of 800-1200 K. Nascent radicals were isolated in an argon marix, …
Number of citations: 0 www.ideals.illinois.edu
Z Li-Jun, MO Xue-Sheng, H Yao-Zeng - Journal of organometallic chemistry, 1994 - Elsevier
… Further, we found that the product of the reaction of 3-bromo-1-butyne (11) with tributylstibine was allenic stibonium bromide 12, and, whether BuMgBr or BuLi was used, the …
Number of citations: 0 www.sciencedirect.com
K Inoue, Y Tasaka, O Yamazaki, T Nogami… - Chemistry Letters, 1986 - journal.csj.jp
The title compound was synthesized as an attractive donor molecule for highly conductive organic salts. This molecule has an analogous structure to BEDT-TTF with possibly more …
Number of citations: 0 www.journal.csj.jp
A Nobuhara - Agricultural and Biological Chemistry, 1969 - academic.oup.com
Homologous 4- and 5-substituted 5-hydroxy-2-enoic acid lactones were prepared, and the nature of their flavors as a butter cake flavor was investigated. Among those, unsaturated …
Number of citations: 0 academic.oup.com
F Gerard, P Miginiac - Synthetic Communications, 1976 - Taylor & Francis
… Last, we tried the same reaction with the aluminic derivative of 3-bromo-1-butyne. … The same procedure is used starting with 3-bromo1-butyne, Yield 55 %. Bp : 125" ; Bp : 56"/50 torr ; 2o …
Number of citations: 0 www.tandfonline.com
PH Lee, K Lee, Y Kang - Journal of the American Chemical …, 2006 - ACS Publications
… Reaction of α-bromostyrene with 3-bromo-1-butyne and indium provided the product 6d in 90% yield consisting of three stereoisomers (1.3:1.0:1.3) with respect to the orientation of the …
Number of citations: 0 pubs.acs.org
PH Lee, H Kim, K Lee - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
… The organogallium reagent derived from 3-bromo-1-butyne having a a-methyl substituent selectively afforded a homopropargyl alcohol, which is clearly different from the g-selectivity of …
Number of citations: 0 onlinelibrary.wiley.com
Y Yura - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
From this standpoint, α-thiocyanatoacetylenic compounds, prepared from α-halo-acetylenes and potassium rhodanate, were treated with sulfuric acid and the resulted products were …
Number of citations: 0 www.jstage.jst.go.jp

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